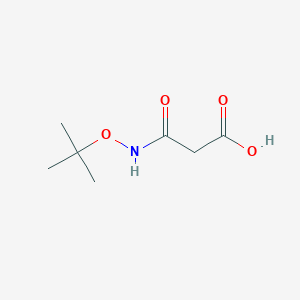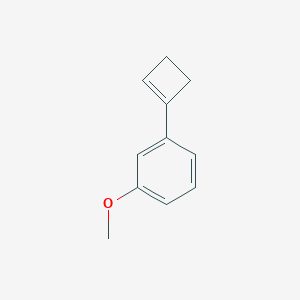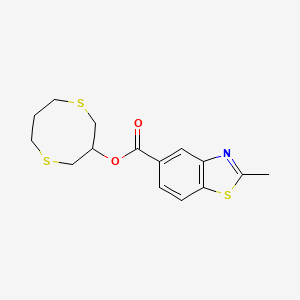![molecular formula C10H13N3O3 B12577382 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- CAS No. 222625-92-5](/img/structure/B12577382.png)
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[45]dec-7-ene-8-carbonyl azide, 7-methyl- is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- typically involves multiple steps. One common route starts with the formation of the spirocyclic core, followed by the introduction of the azide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the azide group to an amine.
Substitution: The azide group can be substituted with other functional groups using reagents like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- exerts its effects involves the interaction of its functional groups with molecular targets. The azide group, in particular, can participate in click chemistry reactions, forming stable triazole rings. These interactions can affect various molecular pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the azide group, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid: Contains a carboxylic acid group instead of an azide, leading to different reactivity and applications.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Features an aldehyde group, which can undergo different types of chemical reactions compared to the azide group.
This compound’s unique combination of functional groups and spirocyclic structure sets it apart from similar compounds, offering distinct advantages in various applications.
Propriétés
Numéro CAS |
222625-92-5 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbonyl azide |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-10(15-4-5-16-10)3-2-8(7)9(14)12-13-11/h2-6H2,1H3 |
Clé InChI |
WIPYJXJZIITHBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC2(C1)OCCO2)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)




methanone](/img/structure/B12577317.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)

![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)

![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
